4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile
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Overview
Description
4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Preparation Methods
The synthesis of 4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include lithium hydroxide, EDC∙HCl, and HOBt . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of novel furan derivatives with potential antibacterial activity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its unique structure, it is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s furan ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to various pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile can be compared with other furan derivatives, such as:
5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester: This compound has similar structural features but differs in its functional groups and specific applications.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with distinct biological activities.
Properties
CAS No. |
62144-38-1 |
---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-[2-[5-(2-aminophenyl)furan-2-yl]ethenyl]benzonitrile |
InChI |
InChI=1S/C19H14N2O/c20-13-15-7-5-14(6-8-15)9-10-16-11-12-19(22-16)17-3-1-2-4-18(17)21/h1-12H,21H2 |
InChI Key |
HPVXZYZLDMVDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=C(C=C3)C#N)N |
Origin of Product |
United States |
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